Methods of Application or Experimental Procedures: A structure-activity relationship exploration around an isoquinoline hit, followed by an exploration of tolerated fluorination positions, allowed researchers to identify JNJ-64326067 . This compound is a potent and selective binder to aggregated tau with a favorable pharmacokinetic profile and no apparent off-target binding .
Results or Outcomes: The effectiveness of JNJ-64326067 was confirmed in rat and monkey positron emission tomography studies using [18F]9 . This discovery could potentially enhance the ability to track the progression of Alzheimer’s disease and the effectiveness of treatments.
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is a chemical compound characterized by its unique structure, which combines an isoquinoline moiety with a pyridine ring that contains a fluorine substituent. Its molecular formula is C${15}$H${14}$FN$_{3}$, and it has a molecular weight of approximately 253.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in neuroimaging and therapeutic interventions, particularly concerning neurodegenerative diseases like Alzheimer's disease.
The exact mechanism by which N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine binds to Tau protein is still under investigation []. However, researchers believe the isoquinoline scaffold plays a key role in interacting with specific binding sites on the Tau protein. The mechanism likely involves a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces [].
The chemical reactivity of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine can be attributed to its functional groups. The amine group allows for nucleophilic attacks, while the fluorinated pyridine can participate in electrophilic aromatic substitution reactions. Additionally, the compound can undergo various transformations such as:
These reactions are crucial for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine has shown promising biological activity, particularly as a selective binder to aggregated tau proteins, which are implicated in Alzheimer's disease. Studies indicate that this compound exhibits a favorable pharmacokinetic profile and minimal off-target binding, making it a potential candidate for positron emission tomography imaging tracers aimed at detecting tau aggregates in the brain . Its ability to bind specifically to pathological forms of tau suggests that it could be instrumental in both diagnostics and therapeutic monitoring.
The synthesis of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine typically involves multi-step synthetic pathways:
These methods allow for the efficient production of the compound while maintaining high purity levels suitable for biological studies.
N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is primarily used in research related to neurodegenerative diseases, particularly Alzheimer's disease. Its applications include:
The compound's unique structural features make it a valuable tool in both diagnostic and therapeutic contexts.
Interaction studies have demonstrated that N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine has high affinity for tau aggregates found in post-mortem brain tissues from Alzheimer's patients . These studies often utilize radiolabeling techniques to track binding interactions and assess the specificity and selectivity of the compound towards various protein aggregates.
Several compounds share structural similarities with N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(2-Aminoethyl)-1-methylisoquinoline | Structure | Lacks fluorination; primarily studied for its effects on neurotransmitter systems. |
| 5-Methylisocoumarin | Structure | Different core structure; used in anti-inflammatory research. |
| 2-Fluoroquinoline | Structure | Similar fluorinated heterocyclic structure; explored for antibacterial properties. |
The uniqueness of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine lies in its specific binding affinity for tau aggregates, making it particularly relevant for Alzheimer's disease research compared to other similar compounds.